molecular formula C15H15ClN2 B598379 1-Benzyl-5-chloro-1,2,3,4-tetrahydro-1,6-naphthyridine CAS No. 1201785-17-2

1-Benzyl-5-chloro-1,2,3,4-tetrahydro-1,6-naphthyridine

Cat. No.: B598379
CAS No.: 1201785-17-2
M. Wt: 258.749
InChI Key: QZMXMKGMWYHVBR-UHFFFAOYSA-N
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Description

1-Benzyl-5-chloro-1,2,3,4-tetrahydro-1,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by a fused-ring system containing nitrogen atoms, making it a significant structure in medicinal chemistry and synthetic organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-5-chloro-1,2,3,4-tetrahydro-1,6-naphthyridine can be achieved through various methods. Traditional methods include the Skraup reaction, Friedlander condensation, Knorr reaction, and Doebner-Miller reaction . These methods typically involve the cyclization of appropriate precursors under specific conditions.

For example, the Skraup reaction involves the cyclization of aniline derivatives with glycerol in the presence of an oxidizing agent such as nitrobenzene or iodine. The Friedlander condensation involves the reaction of 2-aminobenzophenone with aldehydes or ketones under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound often employs optimized versions of these traditional methods to ensure higher yields and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-5-chloro-1,2,3,4-tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthyridines, which can be further functionalized for specific applications.

Scientific Research Applications

1-Benzyl-5-chloro-1,2,3,4-tetrahydro-1,6-naphthyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-5-chloro-1,2,3,4-tetrahydro-1,6-naphthyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzyl-5-chloro-1,2,3,4-tetrahydro-1,6-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group and chlorine atom enhances its reactivity and potential for functionalization, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-benzyl-5-chloro-3,4-dihydro-2H-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2/c16-15-13-7-4-10-18(14(13)8-9-17-15)11-12-5-2-1-3-6-12/h1-3,5-6,8-9H,4,7,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMXMKGMWYHVBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CN=C2Cl)N(C1)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70702988
Record name 1-Benzyl-5-chloro-1,2,3,4-tetrahydro-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70702988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201785-17-2
Record name 1-Benzyl-5-chloro-1,2,3,4-tetrahydro-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70702988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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